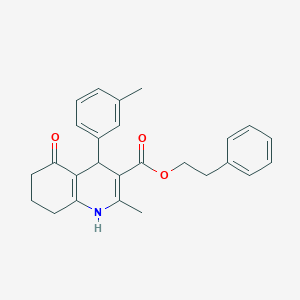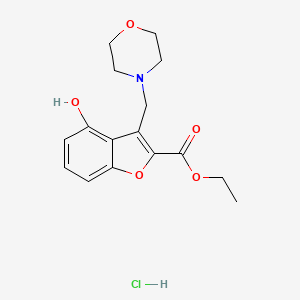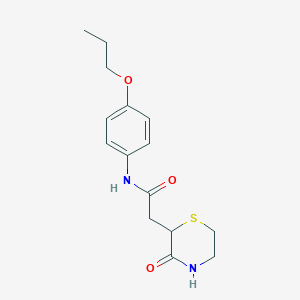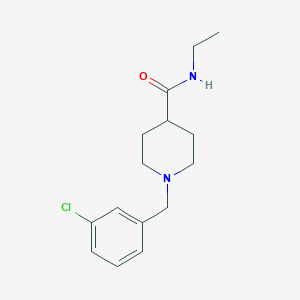![molecular formula C24H21NO3 B4960807 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone, also known as BMH-21, is a chemical compound that has gained attention for its potential applications in scientific research. BMH-21 is a small molecule inhibitor of the DNA repair protein RAD51, which plays a critical role in the repair of double-stranded DNA breaks. Inhibition of RAD51 has been shown to sensitize cancer cells to radiation and chemotherapy, making BMH-21 a promising candidate for cancer therapy.
作用机制
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone works by inhibiting the activity of RAD51, a protein that plays a critical role in the repair of double-stranded DNA breaks. RAD51 is overexpressed in many cancer cells, making them more resistant to radiation and chemotherapy. Inhibition of RAD51 with this compound sensitizes cancer cells to these treatments, leading to increased cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to inhibiting RAD51, this compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. This compound has also been shown to modulate the expression of genes involved in DNA repair and apoptosis, suggesting that it may have multiple mechanisms of action.
实验室实验的优点和局限性
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. This compound has also been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile for use in cancer therapy.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on DNA repair and other cellular processes. Additionally, the efficacy of this compound may vary depending on the type of cancer being studied, and more research is needed to determine its potential applications in different cancer types.
未来方向
There are several future directions for research on 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as radiation and chemotherapy. This approach may enhance the efficacy of these treatments and overcome resistance in cancer cells.
Another area of interest is the development of more potent and selective RAD51 inhibitors. This compound is a promising candidate, but further optimization may be needed to improve its efficacy and reduce off-target effects.
Finally, more research is needed to understand the mechanism of action of this compound and its effects on DNA repair and other cellular processes. This knowledge may lead to the development of new cancer therapies that target RAD51 and other DNA repair proteins.
合成方法
The synthesis of 4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone involves several steps, starting with the reaction of 4-bromo-1-biphenyl with 4-morpholinecarboxylic acid to form 4-bromo-1-biphenyl-4-carboxylic acid. This intermediate is then reacted with 2-(4-aminophenyl)benzoic acid to form the desired product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it suitable for use in scientific research.
科学研究应用
4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone has been extensively studied for its potential applications in cancer therapy. In preclinical studies, this compound has been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for a range of cancer types.
属性
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-23(20-12-10-19(11-13-20)18-6-2-1-3-7-18)21-8-4-5-9-22(21)24(27)25-14-16-28-17-15-25/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALPPACEWUANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)


![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)



![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)